molecular formula C12H14ClN3OS B1622474 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 724749-60-4

5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1622474
CAS No.: 724749-60-4
M. Wt: 283.78 g/mol
InChI Key: ZXHFGWLUKGNGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 724749-60-4) is a chemical compound of significant interest in medicinal chemistry research due to its incorporation of the 1,2,4-triazole pharmacore . The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, known for favoring hydrogen bonding and stability against metabolic degradation, which enhances the potential for binding biological targets . Compounds featuring this core structure have been extensively documented to exhibit a broad spectrum of biological activities, including potent antibacterial, antifungal, and anticancer properties . This specific derivative is offered as a high-purity solid for research applications. Its molecular formula is C12H14ClN3OS, with a molecular weight of 283.78 g·mol⁻¹ . Researchers can leverage this compound as a key intermediate or a core structure for designing and synthesizing novel bioactive molecules. Its potential applications include screening in antimicrobial assays against resistant Gram-positive and Gram-negative bacterial strains, antifungal studies, and in vitro evaluation of cytotoxicity against various human cancer cell lines, such as colorectal carcinoma (HCT116) and breast cancer (MCF-7), following established research methodologies . The compound is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-7-6-9(4-5-10(7)13)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHFGWLUKGNGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C2=NNC(=S)N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397467
Record name 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724749-60-4
Record name 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate to form 4-chloro-3-methylphenoxyethyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 4-chloro-3-methylphenoxyethyl hydrazine. The final step involves the cyclization of this intermediate with carbon disulfide and methyl iodide to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as succinate dehydrogenase, which plays a crucial role in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to the death of target organisms, such as fungi and bacteria.

Comparison with Similar Compounds

Antitumor Activity

  • Naproxen-based hybrids : Demonstrated IC50 values of 2.1–4.8 µM against MCF-7, Huh-7, and A-549 cell lines, outperforming doxorubicin (IC50: 5.2 µM) .
  • Nitrophenyl-substituted analogs : Moderate activity (IC50: ~10–20 µM) due to nitro group’s electron-withdrawing effects .

Antifungal and Antibacterial Activity

  • Benzimidazole-triazole hybrids : Exhibited potent anticandidal activity (MIC: 0.25–8 µg/mL) against Candida albicans, attributed to fluorobenzyl and chlorophenyl groups .
  • Adamantyl derivatives : Showed moderate antibiotic activity (MIC: 16–32 µg/mL) against Staphylococcus aureus .

Biological Activity

5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxic effects, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

  • IUPAC Name : this compound
  • CAS Number : 724749-60-4
  • Molecular Formula : C12H14ClN3OS
  • Molecular Weight : 283.78 g/mol

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the triazole ring and the introduction of the thiol group. The synthesis pathway can be summarized as follows:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
  • Introduction of the Thiol Group : The thiol group is introduced through a substitution reaction involving thiolating agents.

Cytotoxic Activity

Recent studies have highlighted the significant cytotoxic effects of this compound against various cancer cell lines. For instance:

  • MCF-7 and HeLa Cell Lines : In vitro assays demonstrated that compounds with similar triazole structures exhibited IC50 values ranging from 29 μM to over 100 μM against these cell lines . The presence of electron-withdrawing groups like chlorine enhances lipophilicity and interaction with cellular targets, contributing to increased cytotoxicity.

Antimicrobial Activity

Research has indicated that triazole derivatives possess notable antimicrobial properties. The compound's structure suggests potential effectiveness against a range of pathogens due to its ability to interfere with microbial cell membranes and metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. Key observations include:

  • Electron-Withdrawing Groups : The presence of halogen substituents (e.g., chlorine) on the phenyl ring enhances biological activity by increasing electron affinity.
  • Thiol Group Contribution : The thiol moiety is crucial for enhancing solubility and reactivity, which may improve interaction with biological targets.

Study 1: Cytotoxicity Evaluation

A study evaluated various triazole derivatives for their cytotoxic effects using MTT assays. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity profiles. Specifically, compounds with dual functional groups showed improved activity against HeLa cells compared to those with single substitutions .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives, including our compound of interest. It was found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases .

Data Table

Compound NameCAS NumberIC50 (μM)Cell LineActivity Type
Compound A724749-60-429HeLaCytotoxic
Compound B724749-60-4>100MCF-7Cytotoxic
Compound C-<50Various BacteriaAntimicrobial

Q & A

Q. Q1. What are the optimal synthetic routes for producing 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Precursor Preparation : React 4-chloro-3-methylphenol with ethyl bromoacetate to form an intermediate ester (e.g., phenoxyethyl bromide) .

Triazole Formation : Cyclize the intermediate with thiocarbazide or thiosemicarbazide derivatives under basic conditions (e.g., NaOH in ethanol at 60–80°C) .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Variables : Reaction temperature (60–100°C), solvent polarity (DMF for cyclization), and stoichiometric ratios of precursors (1:1.2 for phenoxyethyl bromide to thiocarbazide) .

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer :

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl group at N4, chloro-methylphenoxy moiety) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.78) .

X-ray Crystallography : Resolve spatial arrangement of the triazole ring, thiol group, and phenoxyethyl chain .

Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .

Q. Q3. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer :

Antimicrobial Screening :

  • Agar Diffusion : Test against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains at 50–200 µg/mL .

Enzyme Inhibition :

  • CYP450 Assay : Measure IC₅₀ against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Cytotoxicity :

  • MTT Assay : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. Q4. How can contradictory data on bioactivity between in vitro and in vivo models be resolved?

Methodological Answer :

Pharmacokinetic Profiling :

  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidized thiol or glucuronidated products) .

Dose-Response Refinement :

  • Adjust dosing regimens in rodent models to account for metabolic clearance differences (e.g., 10 mg/kg vs. 50 mg/kg) .

Q. Q5. What strategies mitigate off-target effects in enzyme inhibition studies?

Methodological Answer :

Computational Docking :

  • Use AutoDock Vina to predict binding affinities to non-target enzymes (e.g., acetylcholinesterase vs. CYP450) .

Selectivity Screening :

  • Pan-Assay Interference Compounds (PAINS) Filters : Exclude compounds with reactive thiols or redox-active moieties .

SAR Analysis :

  • Modify substituents (e.g., replace 4-chloro-3-methylphenoxy with 4-fluoro-3-methoxy) to reduce promiscuity .

Q. Q6. How can metabolic instability of the thiol group be addressed?

Methodological Answer :

Prodrug Design :

  • Synthesize disulfide prodrugs (e.g., 5-thiomethyl derivatives) for glutathione-mediated activation in target tissues .

Stabilization via Chelation :

  • Coordinate the thiol group with transition metals (e.g., Zn²⁺) to prevent oxidation .

Structural Analogues :

  • Replace the thiol with a sulfonamide (-SO₂NH₂) to enhance metabolic stability .

Q. Q7. What computational methods predict its environmental toxicity?

Methodological Answer :

QSAR Modeling :

  • Use EPI Suite to estimate biodegradation (BIOWIN) and aquatic toxicity (ECOSAR) .

Molecular Dynamics :

  • Simulate interactions with soil organic matter (e.g., humic acid) to predict persistence .

Read-Across Analysis :

  • Compare with structurally similar triazoles (e.g., 4-allyl-5-phenyl derivatives) with known ecotoxicological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.